molecular formula C14H20BrNO2 B3137126 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine CAS No. 434303-70-5

4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine

Cat. No.: B3137126
CAS No.: 434303-70-5
M. Wt: 314.22 g/mol
InChI Key: TWYGMVSGEPMCNM-UHFFFAOYSA-N
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Description

4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine is a morpholine derivative characterized by a propyl chain linking the morpholine ring to a substituted phenoxy group (4-bromo-2-methylphenyl). The bromine and methyl substituents on the phenyl ring may influence its electronic properties, lipophilicity, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[3-(4-bromo-2-methylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYGMVSGEPMCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine typically involves the reaction of 4-bromo-2-methylphenol with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.

    Oxidation Reactions: Products include phenolic oxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.

Scientific Research Applications

Scientific Research Applications of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine

This compound is a chemical compound with potential applications spanning chemistry, biology, and medicine. Its unique structure facilitates its interaction with biomolecules, making it a candidate for a variety of studies.

Chemistry

This compound is a building block in organic synthesis. It can participate in substitution, oxidation, and coupling reactions, allowing for the creation of complex molecules, such as through Suzuki-Miyaura coupling.

Biology

Research suggests that 4-[3-(5-Bromo-2-methylphenoxy)propyl]morpholine has significant biological activity. Its structure allows it to interact with various biomolecules, making it useful for studying enzyme inhibition and receptor modulation.

Medicine

Ongoing research is examining the potential therapeutic uses of this compound:

  • Anticancer Properties Preliminary studies suggest that the compound may inhibit tumor-related enzymes, showing promise in cancer treatment.
  • Neuroprotective Effects Morpholine derivatives are recognized for potentially treating central nervous system disorders because they can effectively cross the blood-brain barrier.
  • Antimicrobial Activity Some studies indicate potential antimicrobial properties, although specific data on this compound's efficacy is limited.

Biological Activities

Activity TypeDescription
AnticancerInhibition of tumor-related enzymes; potential for cancer treatment.
NeuroprotectivePotential treatment for central nervous system disorders; crosses the blood-brain barrier.
AntimicrobialIndicated potential as an antimicrobial agent; limited specific data available.

Case Studies

  • Neurodegenerative Disease Models In vitro studies showed that morpholine derivatives could inhibit BACE-1, an enzyme involved in Alzheimer's disease pathology, reducing amyloid-beta levels in cellular models.
  • Cancer Research A study investigated various morpholine derivatives against cancer cell lines, revealing that specific substitutions on the morpholine ring enhanced cytotoxicity against T-lymphoma cells, suggesting a structure-activity relationship that could be optimized for therapeutic use.
  • Mood Disorders Research indicates that similar compounds can act as dual reuptake inhibitors for serotonin and norepinephrine, positioning them as potential candidates for treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and molecular properties among morpholine derivatives:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Activity References
4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine 4-Bromo, 2-methyl C14H18BrNO2 ~328.2 (calc.) Not explicitly stated -
Fomocaine 4-(Phenoxymethyl)phenyl C20H25NO2 311.4 Local anesthetic (low toxicity)
Pramoxine HCl 4-Butoxyphenoxy C17H27NO3·HCl 329.9 Topical anesthetic
Fenpropimorph 4-(tert-Butyl)phenyl, 2,6-dimethyl C20H33NO 303.5 Fungicide
4-(3-(3-Bromophenyl)propyl)morpholine 3-Bromo C13H18BrNO 284.2 Research intermediate
4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine 2-Chloro, 4-phenyl C19H22ClNO2 339.8 Not specified

Key Observations :

  • For example, fenpropimorph’s tert-butyl group enhances antifungal activity , while Fomocaine’s phenoxymethyl group contributes to its anesthetic profile .
  • Positional Isomerism : The position of bromine (e.g., 3-bromo in vs. 4-bromo in the target compound) may affect steric interactions and metabolic stability.

Biological Activity

4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The compound features a morpholine ring, which is known for its ability to modulate biological activity through interactions with various receptors and enzymes. The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenol with a suitable propylating agent, followed by cyclization to form the morpholine ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of morpholine exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

These results suggest that compound 5d is the most potent among the tested derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it acts as a competitive inhibitor of alkaline phosphatase (ALP), with an IC50 value of approximately 1.469±0.02μM1.469\pm 0.02\mu M. This suggests that This compound could be developed further as a therapeutic agent targeting diseases where ALP plays a critical role .

Neuropharmacological Studies

Morpholine derivatives are being investigated for their roles in treating central nervous system disorders. The presence of the morpholine moiety enables these compounds to cross the blood-brain barrier effectively, making them suitable candidates for treating conditions such as depression and neurodegenerative diseases .

For example, compounds similar to This compound have been shown to modulate serotonin and norepinephrine transporters, which are crucial in mood regulation and pain management .

Molecular Docking Studies

Molecular docking studies have revealed that This compound interacts favorably with target proteins involved in various biological processes. The binding energy calculations indicate strong interactions with key amino acid residues, suggesting a high potential for therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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